反式-2-(1-甲基-1h-吡唑-3-基)环丙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

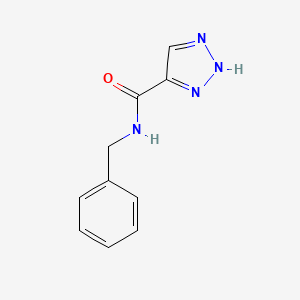

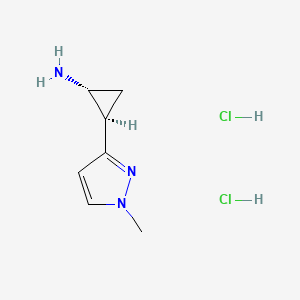

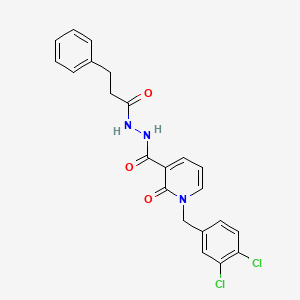

“trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” is a chemical compound that belongs to the class of pyrazolylcyclopropane building blocks . These building blocks are considered advantageous for drug discovery due to their hydrophilic, sp3-enriched, and conformationally restricted properties . They are also considered as isosteric analogs of CNS-active drug tranylcyclopropamine .

Synthesis Analysis

The synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, including “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride”, is described starting from easily available pyrazolecarbaldehydes . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . The title compounds were prepared in four or six steps and 32–60 and 17–40 % overall yields, respectively, on up to 50 g scale .Molecular Structure Analysis

The molecular structure of “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” consists of a cyclopropane ring with a pyrazolyl substituent . The choice of pyrazole for modification of the cyclopropane ring was not accidental since 3-, 4-, and 5-pyrazolyl substituents can model π -acceptor, π -amphoteric, and π -donor heterocyclic moieties, respectively .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . This reaction is part of a multi-step synthesis process that also involves the use of pyrazolecarbaldehydes .科学研究应用

合成和配合物形成

- 包括与反式-2-(1-甲基-1h-吡唑-3-基)环丙胺二盐酸盐类似结构在内的吡唑衍生物已被用于合成高度取代的吡唑及其与铂(II)和钯(II)金属离子的配合物。这涉及形成 ML2Cl2 配合物,证明了此类化合物在复杂金属离子化学中的潜力 (Budzisz、Małecka 和 Nawrot,2004)。

几何异构体研究

- 研究已经发现某些吡唑啉衍生物存在几何异构体(顺式和反式),它们的溶剂化变色响应和在 β-环糊精纳米腔中的包封有显着差异。这突出了该化合物在理解各种介质中异构体行为方面的效用 (Mati、Sarkar、Sarkar 和 Bhattacharya,2012)。

抗癌化合物合成中的中间体

- 与反式-2-(1-甲基-1h-吡唑-3-基)环丙胺二盐酸盐类似的吡唑衍生物已被合成作为开发生物活性化合物的中间体,特别是在抗癌药物研究中。这证明了它们在癌症治疗药物化学中的重要性 (Liu、Xu 和 Xiong,2017)。

光物理和量子化学分析

- 吡唑啉衍生物经过详细的光物理和量子化学分析,以了解其明确的光谱响应和几何异构体的形成。此类研究提供了对不同条件下此类化合物的电子性质和行为的见解 (Pérez 等,2013)。

人尿中代谢物监测

- 类似的环丙胺化合物已被监测为人尿中的代谢物,表明它们在药代动力学研究和环境暴露评估中的潜在效用。这项研究对于了解此类化合物在人体内的处理方式至关重要 (Arrebola 等,1999)。

未来方向

The building blocks obtained from the synthesis of “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” are good starting points for the design of lead-like libraries . They can be used for the development of novel “good chemotypes” for drug discovery . Future research could focus on exploring the potential applications of these compounds in medicinal chemistry and drug design .

作用机制

Target of Action

The primary target of trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

Trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound also shows attenuated CYP direct inhibition (DI) towards multiple CYP isoforms .

Biochemical Pathways

By activating NAMPT, this compound influences the NAD+ salvage pathway . This pathway recycles nicotinamide, a byproduct of NAD+ consumption, back into NAD+, thus maintaining cellular NAD+ levels . As NAD+ is a crucial cofactor in various metabolic and aging-related processes, the activation of NAMPT can have wide-ranging effects on cellular function .

Pharmacokinetics

The compound’s interaction with cyp enzymes suggests it may undergo metabolism in the liver

Result of Action

The activation of NAMPT by trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride leads to an increase in NAD+ production . This can influence various cellular processes, including metabolism and aging . The exact molecular and cellular effects would depend on the specific context and the other biochemical pathways active in the cells.

属性

IUPAC Name |

(1R,2R)-2-(1-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-3-2-7(9-10)5-4-6(5)8;;/h2-3,5-6H,4,8H2,1H3;2*1H/t5-,6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGAMXNLAISPKY-BNTLRKBRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC(=N1)[C@@H]2C[C@H]2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)

![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)

![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)

![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)

![2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2932286.png)

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)